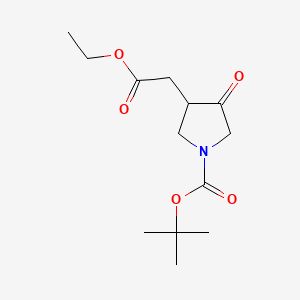

Ethyl 1-Boc-4-oxopyrrolidine-3-acetate

Description

Ethyl 1-Boc-4-oxopyrrolidine-3-acetate is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a ketone at the 4-position, and an ethyl ester at the 3-acetate position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group provides temporary amine protection during multi-step reactions.

Properties

Molecular Formula |

C13H21NO5 |

|---|---|

Molecular Weight |

271.31 g/mol |

IUPAC Name |

tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H21NO5/c1-5-18-11(16)6-9-7-14(8-10(9)15)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3 |

InChI Key |

AKCMTEPAOJKTOS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1CN(CC1=O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Boc Protection of L-Hydroxyproline

- Starting Material: L-hydroxyproline (a naturally occurring amino acid derivative).

- Reaction: The amino group is protected by reaction with di-tert-butyl dicarbonate ((Boc)2O) in a solvent system such as tetrahydrofuran (THF) and water.

- Conditions: The pH is adjusted to 8–9, and the reaction is carried out at 20–25°C for 16–19 hours.

- Workup: After reaction completion, THF is removed under reduced pressure, and the mixture is cooled to 0–5°C.

- Isolation: The product N-Boc-L-hydroxyproline is extracted using methyl tert-butyl ether (MTBE) and ethyl acetate, followed by drying over anhydrous sodium sulfate.

This step yields a protected hydroxyproline intermediate, critical for subsequent oxidation steps.

Oxidation to N-Boc-4-oxopyrrolidine-2-carboxylic Acid

- Reagents: Trichloroisocyanuric acid (TCCA) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical catalyst.

- Solvent: Dichloromethane or ethyl acetate.

- Procedure: N-Boc-L-hydroxyproline is dissolved in the solvent, cooled to 0°C to -5°C, and TCCA is added. TEMPO solution is then added slowly at low temperature.

- Reaction Time: Stirred at 25–30°C for 60 minutes.

- Workup: The reaction is quenched with deionized water, filtered, and organic layers are washed with brine and dried.

- Isolation: Concentration under reduced pressure followed by recrystallization from ethyl acetate and hexanes yields N-Boc-4-oxo-L-proline with a high yield (~95.9%).

This oxidation method is mild, selective, and avoids harsh oxidants, making it suitable for sensitive substrates.

Hydrogenation to Obtain the Final Product

- Substrate: The methoxymethylene intermediate.

- Reagent: tert-Butylamine in aqueous solution.

- Conditions: Hydrogenation at 20–25°C for 10–15 hours under nitrogen atmosphere.

- Workup: The reaction mixture is filtered, acidified with citric acid to pH 3–4, extracted with ethyl acetate, dried, and recrystallized.

This hydrogenation step reduces the double bond and introduces the desired substituent, completing the synthesis of the protected proline derivative, which can be further esterified to the ethyl acetate derivative.

Comparative Data Table of Key Reaction Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection | (Boc)2O, THF/H2O, pH 8–9, 20–25°C, 16–19 h | High | Clean protection of amino group |

| Oxidation | TCCA, TEMPO, DCM or EtOAc, 0 to 30°C, 1–2 h | 95.9 | Mild, selective oxidation of hydroxy to ketone |

| Wittig Reaction | Methoxymethyl triphenylphosphonium chloride, KOtBu, THF, -5 to 20°C, 10–14 h | Moderate | Introduces methoxymethylene group; sensitive to conditions |

| Hydrogenation | tert-Butylamine, H2, aqueous, 20–25°C, 10–15 h | High | Reduction to methoxymethyl proline derivative |

Advantages and Innovations in Preparation

- Safety: The use of TEMPO/TCCA oxidation avoids toxic cyanide reagents and hazardous heavy metals.

- Atom Economy: The synthetic route is concise, typically four steps, reducing waste and improving efficiency.

- Environmental Impact: Avoidance of toxic reagents and minimized waste discharge aligns with green chemistry principles.

- Cost Efficiency: Reduction of reaction steps and safer reagents lowers production costs significantly.

- Scalability: The mild reaction conditions and high yields facilitate scale-up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-Boc-4-oxopyrrolidine-3-acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-Boc-4-oxopyrrolidine-3-acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl 1-Boc-4-oxopyrrolidine-3-acetate involves its role as a protected intermediate in organic synthesis. The Boc group protects the nitrogen atom in the pyrrolidine ring, preventing unwanted side reactions. This allows for selective reactions at other sites on the molecule. The compound can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions.

Comparison with Similar Compounds

The following analysis compares Ethyl 1-Boc-4-oxopyrrolidine-3-acetate with two structurally related compounds: Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate and Ethyl 2-oxo-1-pyrrolidine acetate (Piracetam precursor). Key differences in substituents, reactivity, and applications are highlighted.

Structural and Functional Differences

Table 1: Comparative Overview of Pyrrolidine Derivatives

*Hypothetical structure based on analogs; †Estimated formula; ‡Not listed in provided evidence.

Key Observations:

Substituent Effects: Boc vs. Benzyl: The Boc group is a bulky, acid-labile protecting group, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid). In contrast, the benzyl group in Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate requires harsher conditions (e.g., hydrogenolysis) for removal, limiting its utility in acid-sensitive syntheses . 4-Oxo vs. 2-Oxo: The position of the ketone group influences reactivity. 4-Oxo derivatives (e.g., Boc or benzyl analogs) are often intermediates in alkaloid synthesis, while 2-oxo derivatives (e.g., Piracetam precursors) exhibit neuropharmacological activity due to their structural similarity to GABA .

Synthetic Utility :

- Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate is synthesized via cyclization or alkylation reactions, as seen in analogous pyrrolidine syntheses . Ethyl 2-oxo-1-pyrrolidine acetate, a Piracetam precursor, is typically prepared through esterification or condensation reactions .

Pharmacological Relevance :

- Piracetam derivatives (2-oxo analogs) are clinically used for cognitive enhancement, whereas 4-oxo derivatives like the benzyl compound are intermediates in antiviral or antibiotic syntheses . The Boc variant’s stability makes it suitable for peptide-mimetic drug development.

Physical and Chemical Properties

While specific data for this compound are unavailable, trends can be inferred:

- Stability : Boc-protected amines resist nucleophilic attack but are prone to acid hydrolysis, whereas benzyl groups offer stability under basic conditions .

Biological Activity

Ethyl 1-Boc-4-oxopyrrolidine-3-acetate is a pyrrolidine derivative known for its diverse biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is often utilized in organic synthesis to protect amines. Its molecular formula is with a molecular weight of approximately 257.28 g/mol .

Biological Activity

Research indicates that this compound and its derivatives exhibit significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. The following sections summarize key findings regarding its biological interactions and therapeutic potential.

This compound has been studied for its interactions with various biological targets, including:

- Enzyme Inhibition : Some studies suggest that pyrrolidine derivatives can act as reversible inhibitors of glutamine transporters, which are implicated in cancer cell metabolism .

- Anticancer Activity : Investigations into the anticancer properties of related compounds have shown that they can inhibit the growth of several breast cancer cell lines, including MCF-7, SK-BR-3, and MDA-MB-231. The potency of these compounds was evaluated against nonmalignant cell lines to assess selectivity .

Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on breast cancer cells. The compound was found to suppress cell growth effectively, although its potency was lower compared to established anticancer agents such as tamoxifen .

Study 2: Interaction with Glutamine Transporters

Another research focused on the compound's ability to inhibit glutamine transporters, suggesting a potential pathway for its anticancer effects. This study highlighted the importance of maintaining the Boc protecting group to enhance membrane permeability, which could improve therapeutic availability .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other pyrrolidine derivatives:

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 1-Boc-4-oxopyrrolidine-3-acetate?

The compound is typically synthesized via a multi-step sequence involving Boc protection of pyrrolidine derivatives, followed by oxidation and esterification. A common approach involves:

- Step 1 : Boc protection of 4-oxopyrrolidine-3-acetic acid using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine .

- Step 2 : Esterification of the carboxylic acid group using ethyl chloroacetate or ethanol under acid catalysis (e.g., H₂SO₄) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures is recommended .

Q. How can the structure of this compound be confirmed experimentally?

- NMR Spectroscopy : Analyze and NMR spectra for diagnostic signals: Boc tert-butyl protons (~1.4 ppm), ester carbonyl (~170 ppm), and pyrrolidine ring protons (δ 3.0–4.5 ppm) .

- X-ray Crystallography : Single-crystal diffraction (using SHELX or ORTEP software) resolves bond angles and confirms stereochemistry .

- Mass Spectrometry : ESI-MS or HRMS validates the molecular ion peak (C₁₃H₂₁NO₅, MW 271.31) .

Q. What are the key challenges in purifying this compound?

- Byproduct Removal : Unreacted Boc anhydride or esterification reagents may co-elute with the product. Use gradient elution (5–30% ethyl acetate in hexane) for effective separation .

- Hydrolysis Sensitivity : The Boc group is labile under acidic conditions. Avoid prolonged exposure to TFA or HCl during workup .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Catalyst Screening : Test bases (e.g., DMAP vs. pyridine) for Boc protection efficiency .

- Solvent Effects : Polar aprotic solvents (THF, DMF) enhance esterification rates compared to dichloromethane .

- Temperature Control : Maintain ≤40°C during Boc protection to minimize side reactions .

Q. What computational methods are suitable for analyzing the conformational flexibility of the pyrrolidine ring?

- DFT Calculations : Use Gaussian or ORCA to model puckering coordinates (Cremer-Pople parameters) and assess energy barriers for ring inversion .

- MD Simulations : Explore solvent-dependent dynamics (e.g., in chloroform vs. DMSO) using GROMACS .

Q. How can stereochemical outcomes be controlled during derivatization of this compound?

- Chiral Auxiliaries : Introduce enantioselectivity using Evans oxazolidinones or Oppolzer’s sultams in subsequent alkylation steps .

- Asymmetric Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with chiral ligands like BINAP .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Critical Variables : Compare reaction scales, solvent purity, and catalyst batches across studies. For example, yields drop significantly at >10 mmol scales due to inefficient mixing .

- Validation : Reproduce methods from peer-reviewed journals (e.g., Acta Crystallographica) rather than vendor-supplied protocols .

Q. What analytical strategies resolve ambiguities in NMR assignments for this compound?

- 2D NMR : Use HSQC and HMBC to correlate protons with carbonyl carbons and confirm ester/Boc connectivity .

- Deuterium Exchange : Identify labile protons (e.g., NH in byproducts) via -NMR in D₂O .

Applications in Drug Development

Q. How is this compound utilized in peptidomimetic synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.